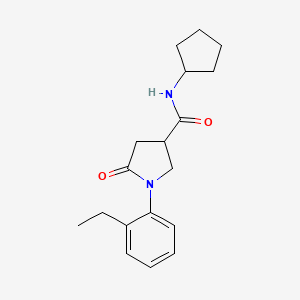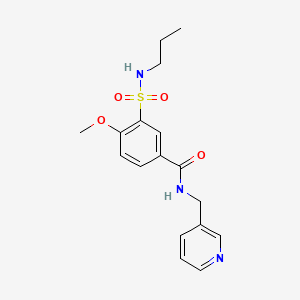![molecular formula C24H19F2N3O2 B4723164 (Z)-N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE](/img/structure/B4723164.png)
(Z)-N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE
Overview
Description
(Z)-N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE is an organic compound that features a benzimidazole core, a benzyl group, and a difluoromethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the Benzyl Group: Benzylation of the benzimidazole core can be carried out using benzyl halides in the presence of a base.
Formation of the Propenamide Moiety:
Attachment of the Difluoromethoxyphenyl Group: This can be achieved through a substitution reaction using a difluoromethoxyphenyl halide.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the propenamide moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the propenamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds with benzimidazole cores are often investigated for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the difluoromethoxyphenyl group may enhance the compound’s biological activity and selectivity.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their unique properties make them suitable for various applications, including drug development and material science.
Mechanism of Action
The mechanism of action of (Z)-N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Propenamide Derivatives: Compounds such as acrylamide, which is used in polymer chemistry.
Uniqueness
The uniqueness of (Z)-N-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE lies in its combination of structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(Z)-N-(1-benzylbenzimidazol-2-yl)-3-[4-(difluoromethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2/c25-23(26)31-19-13-10-17(11-14-19)12-15-22(30)28-24-27-20-8-4-5-9-21(20)29(24)16-18-6-2-1-3-7-18/h1-15,23H,16H2,(H,27,28,30)/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPONBDCQLBHXOD-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C=CC4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)/C=C\C4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 4-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B4723081.png)

![6-Benzyl-2-(3-nitrobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B4723097.png)
![ethyl 1-[3-(1H-pyrazol-1-yl)propyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4723104.png)
![2-[({4-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2,3,5,6-TETRAMETHYLPHENYL}METHYL)SULFANYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4723109.png)
![N-[3-(3-methylphenyl)propyl]-N'-phenylurea](/img/structure/B4723111.png)

![N-[4-(naphtho[1,2-d][1,3]oxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B4723118.png)

![2-(4-Methoxyphenyl)-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4723147.png)

![3-[3-(4-Chloro-2,5-dimethylphenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4723155.png)
![4-{[2-(1-naphthyloxy)propanoyl]amino}benzamide](/img/structure/B4723156.png)
amino]benzamide](/img/structure/B4723159.png)
